A Comprehensive Technical Guide to the Synthesis of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine Hydrochloride
A Comprehensive Technical Guide to the Synthesis of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine Hydrochloride
This guide provides an in-depth exploration of a reliable and scalable synthesis pathway for (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride, a key chiral building block in pharmaceutical research and development. The narrative focuses on a classical and industrially relevant approach: the synthesis of a racemic intermediate followed by diastereomeric salt resolution to achieve the desired enantiopure compound. We will delve into the mechanistic rationale behind each synthetic step, provide detailed experimental protocols, and present quantitative data to support the described methodology.
Introduction: The Strategic Importance of a Chiral Indanamine
(S)-5-bromo-2,3-dihydro-1H-inden-1-amine is a valuable intermediate in medicinal chemistry, often serving as a scaffold for the development of novel therapeutic agents. The specific stereochemistry at the C1 position is frequently crucial for biological activity, making the production of the single (S)-enantiomer a critical objective. The synthetic strategy detailed herein proceeds through three principal stages:
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Construction of the Racemic Core: Synthesis of racemic 5-bromo-1-aminoindane from the corresponding ketone.
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Enantiomeric Separation: Chiral resolution of the racemic amine using a chiral resolving agent.
-
Final Salt Formation: Conversion of the enantiopure free amine into its stable hydrochloride salt.
This pathway is selected for its robustness, reliance on well-established chemical transformations, and the availability of detailed procedural precedents.
Part 1: Synthesis of the Racemic Precursor: (±)-5-bromo-1-aminoindane
The journey to the target molecule begins with the preparation of the racemic amine. This is efficiently accomplished in a two-step sequence starting from the commercially available 5-bromo-1-indanone.
The Precursor: 5-Bromo-1-indanone
5-Bromo-1-indanone serves as the cornerstone of this synthesis.[1] It is an indanone derivative where a fused benzene and cyclopentanone ring system is substituted with a bromine atom at the 5-position.[1] While it can be synthesized via intramolecular Friedel-Crafts cyclization of precursors like 3-(3-bromophenyl)propionic acid[2] or 4-(3-chloropropanoyl)bromobenzene[3], it is widely available from commercial suppliers, making it a convenient and practical starting material.[4][5] The carbonyl group at the C1 position is the key reactive site for the introduction of the amine functionality.[1]
Step 1: Oximation of 5-Bromo-1-indanone
The first transformation involves converting the ketone into an oxime. This is a classic condensation reaction between a carbonyl compound and hydroxylamine. The resulting oxime, 5-bromo-1-indanone oxime, is a stable, crystalline intermediate that is readily purified and serves as the direct precursor to the amine.
The reaction is typically performed by treating 5-bromo-1-indanone with a hydroxylamine salt, such as hydroxylamine hydrochloride or hydroxylamine sulfate, in an alcoholic solvent.[5][6] A base, like pyridine or sodium hydroxide, is added to neutralize the acid released from the hydroxylamine salt, thereby liberating the free hydroxylamine nucleophile to attack the carbonyl carbon.[6][7] The reaction proceeds to completion, often with gentle heating, to yield the oxime in high purity and yield. A documented procedure reports a yield of 93.8% for this conversion.[6]
Step 2: Reduction of the Oxime to Racemic Amine
The C=N double bond of the oxime is subsequently reduced to afford the primary amine. Catalytic hydrogenation is a common and effective method for this reduction.[6] The oxime is dissolved in a suitable solvent (e.g., an alcohol) and subjected to a hydrogen atmosphere in the presence of a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C). This process efficiently reduces the oxime to provide racemic (±)-5-bromo-2,3-dihydro-1H-inden-1-amine.
Alternatively, direct reductive amination of 5-bromo-1-indanone can be employed, where the ketone is reacted with an ammonia source (like ammonium formate) and a reducing agent (such as sodium cyanoborohydride) in a one-pot procedure to form the racemic amine directly.[8] While efficient, the two-step oximation-reduction sequence often provides cleaner material that is more amenable to the subsequent high-purity requirements of chiral resolution.
Part 2: Chiral Resolution and Final Product Formation
With the racemic amine in hand, the critical step is the separation of the two enantiomers. Diastereomeric salt crystallization is a time-honored and powerful technique for achieving this on a preparative scale.[9][10]
The Principle of Diastereomeric Salt Resolution
Enantiomers possess identical physical properties (melting point, boiling point, solubility), making them impossible to separate by standard techniques like crystallization or chromatography.[9] Chiral resolution circumvents this by reacting the racemic mixture with a single enantiomer of a chiral resolving agent.[11][12] In this case, the racemic amine (a base) is reacted with a chiral acid. This reaction forms a pair of diastereomeric salts:
-
(S)-amine · (chiral acid)
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(R)-amine · (chiral acid)
Unlike enantiomers, diastereomers have different physical properties, including solubility.[11] By carefully selecting the resolving agent and crystallization solvent, one diastereomeric salt can be induced to crystallize preferentially from the solution, while the other remains in the mother liquor.[9]
Step 3: Resolution with D-(-)-Mandelic Acid
For the resolution of (±)-5-bromo-1-aminoindane, D-(-)-mandelic acid is an effective chiral resolving agent.[6] When the racemic amine is treated with D-mandelic acid in a solvent like methanol, the two diastereomeric salts are formed. Upon cooling or concentration, the D-mandelate salt of the (S)-amine, [(S)-5-bromo-1-aminoindane]·[D-mandelate], selectively crystallizes due to its lower solubility in the chosen solvent system.[6]
The efficiency of the resolution is highly dependent on precise control of temperature, concentration, and reaction time to maximize the yield and purity of the desired diastereomeric salt.[6] The precipitated solid is isolated by filtration, yielding the enriched salt of the target (S)-enantiomer.
Step 4: Liberation of the Free (S)-Amine
After isolating the pure diastereomeric salt, the resolving agent must be removed to liberate the free enantiopure amine. This is achieved by treating an aqueous solution or suspension of the salt with a base, such as sodium hydroxide. The base neutralizes the acidic D-mandelic acid, forming its water-soluble sodium salt. The free (S)-amine, being an organic compound, becomes insoluble in the aqueous medium and can be extracted with an organic solvent like dichloromethane or ethyl acetate.[6] Evaporation of the solvent then yields the pure (S)-5-bromo-2,3-dihydro-1H-inden-1-amine with a high enantiomeric excess (ee > 99% is achievable).[6]
Step 5: Formation of the Hydrochloride Salt
The final step is the conversion of the purified (S)-amine into its hydrochloride salt. The free amine is typically a liquid or low-melting solid and can be prone to oxidation or reaction with atmospheric carbon dioxide. Converting it to a salt provides a stable, crystalline, and easily handleable solid.[8] This is accomplished by dissolving the free amine in a suitable solvent and treating it with hydrochloric acid (either as a gas or a solution in a solvent like isopropanol or ether). The (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride precipitates from the solution and can be collected by filtration, washed, and dried to afford the final product.
Synthesis Pathway Overview
The entire synthetic sequence is visualized in the workflow diagram below.
Caption: Workflow for the synthesis of (S)-5-bromo-1-aminoindane HCl.
Quantitative Data Summary
The following table summarizes the key parameters for each step in the synthesis.
| Step | Transformation | Key Reagents | Solvent | Typical Yield | Reference |
| 1 | Ketone → Oxime | 5-Bromo-1-indanone, Hydroxylamine Sulfate, NaOH | Methanol | 93.8% | [6] |
| 2 | Oxime → Racemic Amine | 5-Bromo-1-indanone Oxime, H₂, Catalyst (e.g., Pd/C) | Alcohol | High | [6] |
| 3 | Racemic Amine → Diastereomeric Salt | (±)-5-bromo-1-aminoindane, D-(-)-Mandelic Acid | Methanol | 41.1% (of refined salt) | [6] |
| 4 | Salt → Free (S)-Amine | (S)-amine-D-mandelate salt, NaOH | Water / Organic Solvent | High | [6] |
| 5 | Free (S)-Amine → HCl Salt | (S)-5-bromo-1-aminoindane, HCl | Isopropanol / Ether | High | [8] |
Experimental Protocols
The following protocols are adapted from literature procedures and represent a viable method for executing the described synthesis.
Protocol 1: Synthesis of 5-Bromo-1-indanone Oxime[6]
-
To a 1 L round-bottom flask, add methanol (600 mL), 5-bromo-1-indanone (210 g, 1.0 mol), and hydroxylamine sulfate (164 g, 1.0 mol).
-
Stir the suspension and adjust the pH to 6.0-7.0 using a 40% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
While stirring, slowly add water (4 L) to the mixture. A large amount of pale-yellow solid will precipitate.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield 5-bromo-1-indanone oxime.
Protocol 2: Synthesis of Racemic (±)-5-bromo-1-aminoindane[6]
-
Charge a high-pressure hydrogenation vessel with 5-bromo-1-indanone oxime and a suitable hydrogenation catalyst (e.g., Raney Nickel or Pd/C) in an alcohol solvent.
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen gas to the desired pressure.
-
Heat and stir the reaction mixture until hydrogen uptake ceases.
-
Cool the vessel, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude racemic 5-bromo-1-aminoindane.
Protocol 3: Chiral Resolution and Final Product Formation[6]
-
Salt Formation: In a 1 L round-bottom flask, dissolve D-(-)-mandelic acid (22.8 g, 0.15 mol) in methanol (400 mL) with stirring. Heat to 55 °C.
-
Add racemic 5-bromo-1-aminoindane (21.1 g, 0.1 mol) to the solution.
-
Heat the mixture to reflux and maintain for 1.5 hours.
-
Allow the solution to cool naturally to room temperature. A precipitate will form.
-
Further cool the mixture in an ice bath to maximize crystallization.
-
Collect the solid by vacuum filtration to obtain the crude D-mandelate salt of (S)-5-bromo-1-aminoindane.
-
Recrystallization: Recrystallize the crude salt from fresh methanol to obtain the purified diastereomeric salt.
-
Liberation of Free Amine: Dissolve the purified salt in water and add a 2 M NaOH solution until the pH is >12.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure (S)-5-bromo-1-aminoindane.
-
Hydrochloride Salt Formation: Dissolve the purified (S)-amine in a minimal amount of isopropanol. Cool in an ice bath and add a solution of HCl in isopropanol dropwise until precipitation is complete.
-
Collect the white solid by filtration, wash with cold ether, and dry under vacuum to yield the final product, (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride.
References
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Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]
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ResearchGate. (2015). Synthesis of Bromoaminoindane and Bromoaminoindanone Derivatives. Retrieved from [Link]
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Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
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University of KwaZulu-Natal Research Space. (2015). Asymmetric reduction of substituted indanes as scaffolds for the synthesis of potential drug candidates. Retrieved from [Link]
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Science of Synthesis. (n.d.). Resolution of racemic amine mixtures. Retrieved from [Link]
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apicule. (n.d.). (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS No: 1443238-61-6) API Intermediate Manufacturers. Retrieved from [Link]
- Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
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MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1-INDANONE OXIME. Retrieved from [Link]
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Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
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University of Calgary. (n.d.). Enantioselective Reduction of Ketones. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 5-Bromo-1-indanone oxime. Retrieved from [Link]
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